molecular formula C20H21BrN2O4S B2500134 (4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903256-77-9

(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2500134
CAS No.: 903256-77-9
M. Wt: 465.36
InChI Key: SUIXIPPYMFFPJO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C20H21BrN2O4S and its molecular weight is 465.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihypertensive Activity

(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone derivatives have been studied for their potential antihypertensive activity. Research by Caroon et al. (1981) focused on the synthesis of a series of these compounds, revealing their effectiveness in lowering blood pressure, possibly through alpha-adrenergic blockade, albeit with little potential for avoiding orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Antioxidant Properties

A study by Çetinkaya et al. (2012) synthesized derivatives of this compound, demonstrating their effective antioxidant properties. These compounds were found to be potent radical scavengers and antioxidants, comparable to standard compounds such as BHA and BHT (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitors

The work by Akbaba et al. (2013) explored the synthesis and biological evaluation of novel bromophenol derivatives, including this compound, as carbonic anhydrase inhibitors. They found these compounds to be effective inhibitors of human carbonic anhydrase isozymes, with potential implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Akbaba et al., 2013).

HIV Entry Inhibitors

Watson et al. (2005) studied the mechanism of action of a compound structurally related to this compound. This compound was a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects against HIV-1, highlighting its potential as an HIV entry inhibitor (Watson et al., 2005).

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c21-17-8-6-16(7-9-17)19(24)22-12-10-20(11-13-22)23(14-15-27-20)28(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIXIPPYMFFPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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